3-(4-fluorophenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phthalazine ring system, the fluorophenyl group, and the amide group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the phthalazine ring, the fluorophenyl group, and the amide group. The electron-withdrawing nature of the fluorine atom could make the compound more reactive towards nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity, solubility, and boiling and melting points .Scientific Research Applications
Selective Kinase Inhibitors
Research has identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. Modifications to the chemical structure have led to improved enzyme potency and kinase selectivity, with significant in vivo efficacy demonstrated in tumor models. This has potential implications for cancer therapy, highlighting the role of fluorinated compounds in the development of selective kinase inhibitors (Schroeder et al., 2009).
High-Performance Polymers
The synthesis and characterization of fluorinated polyamides derived from unsymmetrical diamines containing the phthalazinone moiety have been explored. These polymers exhibit excellent thermal stability, solubility in various polar aprotic solvents, and inherent viscosities, indicating their potential use in advanced material applications (Wang et al., 2007).
Antimicrobial Agents
New fluorinated amino-heterocyclic compounds bearing the 6-aryl-5-oxo-1,2,4-triazin-3-yl moiety have been synthesized and evaluated for their antimicrobial properties. These compounds, which contain both nitro and fluorine elements, have exhibited significant activity, suggesting their potential as antimicrobial agents (Bawazir & Abdel-Rahman, 2018).
Fluorinated Compounds for Anticancer and Antimicrobial Applications
Fluorine substitution on 1,2,4-triazinones has shown potential anti-HIV-1 and CDK2 inhibition activities. Some compounds demonstrated dual anti-HIV and anticancer activities, underscoring the therapeutic potential of fluorinated heterocycles in medical research (Makki et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-fluorophenyl)-4-oxo-N-phenylphthalazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O2/c22-14-10-12-16(13-11-14)25-21(27)18-9-5-4-8-17(18)19(24-25)20(26)23-15-6-2-1-3-7-15/h1-13H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVJGFRNRNEIBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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